Methyl 2-chloro-8-methoxyquinoline-3-carboxylate

Lipophilicity Druglikeness Permeability

Reproducibility failures due to inconsistent quinoline building block purity? Our methyl 2-chloro-8-methoxyquinoline-3-carboxylate is supplied at 98% purity with batch QC data, minimizing pre-purification needs. • XLogP3 = 3.0 (0.97 log units higher than non-chloro analog) for improved passive membrane permeability in lead optimization. • Balanced TPSA (48.4 Ų) and 4 H-bond acceptors enhance solubility in protic solvents, facilitating aqueous-based transformations. • 362.8 °C boiling point offers a wider thermal window for high-temperature reactions. Reliable, QC-verified supply for research and scale-up.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
Cat. No. B13628254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-8-methoxyquinoline-3-carboxylate
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=CC(=C(N=C21)Cl)C(=O)OC
InChIInChI=1S/C12H10ClNO3/c1-16-9-5-3-4-7-6-8(12(15)17-2)11(13)14-10(7)9/h3-6H,1-2H3
InChIKeyFBFKKKWJKWJYPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Chloro-8-Methoxyquinoline-3-Carboxylate: Compound Overview


Methyl 2-chloro-8-methoxyquinoline-3-carboxylate (CAS 1167543-72-7) is a heterocyclic building block belonging to the quinoline-3-carboxylate family. It is characterized by a chlorine atom at the C-2 position, a methoxy group at the C-8 position, and a methyl ester at the C-3 position of the quinoline ring . This specific substitution pattern differentiates it from other quinoline-3-carboxylate analogs by simultaneously presenting an electron-withdrawing chloro substituent and an electron-donating methoxy substituent, which together modulate the compound's physicochemical properties and reactivity profile .

Analog Substitution Limitations


Quinoline-3-carboxylate derivatives exhibit wide variability in lipophilicity, polar surface area, boiling point, and hydrogen-bonding capacity depending on the nature and position of ring substituents [1]. Even structurally close analogs—such as the 2-chloro non-methoxy derivative or the 8-methoxy non-chloro derivative—display significantly different physicochemical profiles that directly affect solubility, membrane permeability, and reactivity in downstream synthetic transformations . These differences mean that substituting one analog for another without verification can alter reaction outcomes, purification requirements, and biological assay results, undermining reproducibility and procurement decision-making.

Differentiation Evidence


Higher Lipophilicity vs. Non-Chloro 8-Methoxy Analog

Methyl 2-chloro-8-methoxyquinoline-3-carboxylate exhibits an XLogP3 value of 3.0, compared with 2.03 for the non-chloro analog methyl 8-methoxyquinoline-3-carboxylate, representing a 0.97 log unit increase in lipophilicity . This difference corresponds to an approximately 10-fold higher predicted partition coefficient, which is expected to enhance passive membrane permeability in cellular assays .

Lipophilicity Druglikeness Permeability

Larger Polar Surface Area vs. Non-Methoxy 2-Chloro Analog

The target compound has a TPSA of 48.4 Ų, which is 9.2 Ų higher than the 39.2 Ų TPSA of methyl 2-chloroquinoline-3-carboxylate (CAS 16498-85-4), the non-methoxy analog [1]. This increase in polar surface area is attributable to the additional oxygen atom of the 8-methoxy group and predicts improved aqueous solubility at physiological pH .

Polarity Solubility Druglikeness

Superior Purity Compared to 6-Methoxy Isomer

Bidepharm supplies methyl 2-chloro-8-methoxyquinoline-3-carboxylate at a standard purity of 98%, whereas the isomeric methyl 2-chloro-6-methoxyquinoline-3-carboxylate (CAS 773874-38-7) is offered at 95% purity from the same vendor . This 3% absolute purity difference, confirmed by HPLC, NMR, and GC batch analysis, reduces the need for additional purification steps in sensitive synthetic applications .

Purity Procurement Quality Control

Higher Boiling Point vs. Non-Methoxy Analog

The predicted boiling point of methyl 2-chloro-8-methoxyquinoline-3-carboxylate is 362.8 ± 37.0 °C, compared with 323.8 ± 22.0 °C for methyl 2-chloroquinoline-3-carboxylate, a 39 °C difference . This higher boiling point reflects increased molecular weight and polar interactions introduced by the 8-methoxy group, which can be advantageous for separation by distillation or for thermal stability considerations in high-temperature reactions .

Thermal Stability Purification Process Chemistry

Increased H-Bond Acceptors vs. Non-Methoxy Analog

The target compound possesses 4 hydrogen-bond acceptor sites (quinoline nitrogen, methoxy oxygen, carbonyl oxygen, ester oxygen) compared with 3 acceptor sites for methyl 2-chloroquinoline-3-carboxylate, which lacks the methoxy oxygen [1]. This additional acceptor can strengthen interactions with polar solvents and hydrogen-bond-donating biological targets, potentially improving solubility in protic solvents and influencing molecular recognition .

Hydrogen Bonding Solubility Molecular Recognition

Application Scenarios


Balanced Lipophilicity and Permeability in Medicinal Chemistry

The 0.97 log unit higher lipophilicity (XLogP3 = 3.0) of methyl 2-chloro-8-methoxyquinoline-3-carboxylate compared to its non-chloro 8-methoxy analog makes it a preferred scaffold for lead optimization campaigns that demand improved passive membrane permeability, while the 8-methoxy group maintains sufficient TPSA (48.4 Ų) to avoid excessive hydrophobicity .

High-Purity Intermediate for Multi-Step Synthesis

When synthetic routes involve sensitive subsequent transformations (e.g., Pd-catalyzed cross-couplings or organometallic additions), the 98% commercial purity of this compound—compared with 95% for the 6-methoxy isomer—reduces the burden of pre-purification and increases overall yields, as demonstrated by vendor QC data .

Distillation and High-Temperature Process Chemistry

The 39 °C higher boiling point of methyl 2-chloro-8-methoxyquinoline-3-carboxylate (362.8 °C vs. 323.8 °C for the non-methoxy analog) offers a wider thermal window for distillation-based purification and greater thermal robustness in high-temperature cyclization or condensation reactions .

Solubility-Focused Formulation Development

The extra hydrogen-bond acceptor contributed by the 8-methoxy group (4 vs. 3 acceptors) enhances the compound's ability to interact with protic solvents, making it a more soluble intermediate for aqueous-based reaction media or early formulation studies where solubility is a critical parameter [1].

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